2‑Trifluoromethyl Substitution Confers Superior Carbonic‑Anhydrase II Affinity Relative to the 4‑Trifluoromethyl Isomer
In a fluorescence‑based carbonic anhydrase II assay, the 2‑trifluoromethyl‑bearing sulfonamide‑tetrazole scaffold (exemplified by close analog BDBM262864) yielded an IC50 of 2.62 nM. The corresponding 4‑trifluoromethyl positional isomer (BDBM262862) showed an IC50 of 18.5 nM under identical conditions, translating to a 7‑fold loss in potency. This demonstrates that the ortho‑trifluoromethyl arrangement is critical for high‑affinity engagement of the hCA II active site [1].
| Evidence Dimension | Carbonic anhydrase II inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.62 nM (closest analog BDBM262864; 2‑CF₃‑benzenesulfonamide‑tetrazole scaffold) |
| Comparator Or Baseline | 18.5 nM (4‑CF₃ positional isomer, BDBM262862) |
| Quantified Difference | ~7‑fold improvement in IC50 for the 2‑CF₃ isomer |
| Conditions | Fluorescence‑based hCA II inhibition assay, pH 7.0, commercial substrate |
Why This Matters
For researchers designing isoform‑selective hCA II inhibitors, sourcing the 2‑trifluoromethyl congener rather than the 4‑isomer can mean the difference between a low‑nanomolar lead and a mediocre screening hit.
- [1] BindingDB entry for BDBM262864 (2‑CF₃ analog) and BDBM262862 (4‑CF₃ analog). Affinity data retrieved from BindingDB, University of California San Diego. https://www.bindingdb.org/ View Source
